molecular formula C25H30ClN3O4 B1677138 Milveterol hydrochloride CAS No. 804518-03-4

Milveterol hydrochloride

Cat. No.: B1677138
CAS No.: 804518-03-4
M. Wt: 472.0 g/mol
InChI Key: QQPHRRSYJMOQOC-DKIIUIKKSA-N
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Description

Milveterol Hydrochloride is a long-acting β2-adrenergic receptor agonist. It has been primarily developed for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound was initially developed by GSK Plc and is known for its potential to provide prolonged bronchodilation, making it a valuable candidate in respiratory therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Milveterol Hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the following steps:

    Formation of Intermediate: The initial step involves the formation of a biaryl intermediate through a coupling reaction.

    Functional Group Modification: The intermediate undergoes various functional group modifications, including hydroxylation and amination.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the modified intermediate with a suitable amine, followed by the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Milveterol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the molecule.

    Substitution: The aromatic rings in this compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their pharmacological properties .

Scientific Research Applications

Milveterol Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Milveterol Hydrochloride exerts its effects by acting as an agonist at the β2-adrenergic receptors. This activation leads to the relaxation of bronchial smooth muscles, resulting in bronchodilation. The molecular targets include the β2-adrenergic receptors, and the pathways involved are primarily related to the cyclic adenosine monophosphate (cAMP) signaling pathway .

Comparison with Similar Compounds

Milveterol Hydrochloride is compared with other long-acting β2-adrenergic receptor agonists such as:

Uniqueness

This compound is unique due to its specific molecular structure, which provides a prolonged duration of action and high selectivity for β2-adrenergic receptors. This makes it particularly effective in providing sustained bronchodilation with minimal side effects .

Properties

CAS No.

804518-03-4

Molecular Formula

C25H30ClN3O4

Molecular Weight

472.0 g/mol

IUPAC Name

N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-[[(2R)-2-hydroxy-2-phenylethyl]amino]phenyl]ethylamino]ethyl]phenyl]formamide;hydrochloride

InChI

InChI=1S/C25H29N3O4.ClH/c29-17-28-22-14-20(8-11-23(22)30)24(31)15-26-13-12-18-6-9-21(10-7-18)27-16-25(32)19-4-2-1-3-5-19;/h1-11,14,17,24-27,30-32H,12-13,15-16H2,(H,28,29);1H/t24-,25-;/m0./s1

InChI Key

QQPHRRSYJMOQOC-DKIIUIKKSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNC2=CC=C(C=C2)CCNC[C@@H](C3=CC(=C(C=C3)O)NC=O)O)O.Cl

SMILES

C1=CC=C(C=C1)C(CNC2=CC=C(C=C2)CCNCC(C3=CC(=C(C=C3)O)NC=O)O)O.Cl

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=CC=C(C=C2)CCNCC(C3=CC(=C(C=C3)O)NC=O)O)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK159797;  GSK-159797;  GSK 159797;  Milveterol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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